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Compound of Interest

Compound Name: Ethyl 2-methyl-4-pentenoate

Cat. No.: B044335

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Ethyl 2-methylpent-4-enoate CAS Number: 53399-81-8 Molecular Formula:
CsH1402 Synonyms: Ethyl 2-methyl-4-pentenoate, 2-Methyl-4-pentenoic Acid Ethyl Ester,
Pineapple Pentenoate.[1][2]

This guide provides a comprehensive overview of ethyl 2-methyl-4-pentenoate, a valuable
chemical intermediate. The document details its physicochemical properties, spectroscopic
data for characterization, and detailed protocols for its synthesis. Furthermore, it explores its
applications in organic synthesis, particularly as a reactant in carbon-carbon bond-forming
reactions, which is of significant interest to the drug development community.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of ethyl 2-methyl-4-pentenoate are summarized
below. This data is essential for its identification, characterization, and use in experimental
settings.

Table 1: Physicochemical Properties
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Property Value Reference
Molecular Weight 142.20 g/mol [1]
Density 0.873 g/mL at 25 °C [2]
Boiling Point 153-155 °C [2]
Refractive Index n20/D 1.417 [2]
Flash Point 105 °F (40.6 °C) 2]

N Insoluble in water; soluble in
Solubility ) ] [1]
alcohol and fixed oils.

Table 2: Spectroscopic Data

Technique Key Peaks/Shifts Reference

Spectra available from
1H NMR _ _ [1]
commercial suppliers.

Spectra available from
13C NMR . _ [1]
commercial suppliers.

Key stretches include C=0
IR Spectroscopy [1][3]
(ester) and C=C (alkene).

Molecular ion peak and
Mass Spectrometry fragmentation pattern are [4]

available.

Synthesis of Ethyl 2-methyl-4-pentenoate

Ethyl 2-methyl-4-pentenoate can be synthesized through several routes. Two common
laboratory-scale preparations are detailed below.

Experimental Protocol 1: From Triethyl Orthopropionate
and Allyl Alcohol
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This method involves the reaction of triethyl orthopropionate with allyl alcohol in the presence

of an acid catalyst.

Materials:

Triethyl orthopropionate (1,1,1-triethoxypropane)

Allyl alcohol (2-propen-1-ol)

Phosphoric acid (85%)

Sodium bicarbonate

Mineral oil (e.g., Primol)

Procedure:

In a suitable autoclave, combine triethyl orthopropionate (2.4 moles), allyl alcohol (2.4
moles), and phosphoric acid (12 g).

Seal the autoclave and heat the mixture with stirring to a temperature of 165-185°C for
approximately 3 hours.

After cooling, carefully open the autoclave and add sodium bicarbonate (12.6 g) to neutralize
the phosphoric acid.

Add mineral oil (30 g) as a still base.

Fractionally distill the mixture. An initial fraction of ethanol and ethyl propionate is collected at
atmospheric pressure around 129°C.

The desired product, ethyl 2-methyl-4-pentenoate, is then distilled under reduced pressure
(40 mm Hg) at approximately 75°C.

Experimental Protocol 2: From Diethyl Methylmalonate

This two-step process involves the alkylation of diethyl methylmalonate.

Materials:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b044335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Diethyl methylmalonate

» Diisopropylamine

e n-Butyllithium (n-BuLi)

o Tetrahydrofuran (THF)

e Hexane

e Lithium iodide (Lil)

e Dimethyl sulfoxide (DMSO)
o Water

Procedure:

e Step 1: In a reaction vessel under an inert atmosphere, dissolve diethyl methylmalonate in a
mixture of tetrahydrofuran and hexane. Cool the solution and add diisopropylamine followed
by the dropwise addition of n-butyllithium at 20°C. Stir the reaction mixture for 1.5 hours. This
step generates the enolate.

o Step 2: To the reaction mixture, add a solution of lithium iodide in water and dimethyl
sulfoxide. This step facilitates the alkylation and subsequent workup.

e The product, ethyl 2-methyl-4-pentenoate, is isolated and purified using standard
techniques such as extraction and distillation.
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Synthesis Workflow of Ethyl 2-methyl-4-pentenoate

Protocol 1: From Triethyl Orthopropionate Protocol 2: From Diethyl Methylmalonate

Triethyl Orthopropionate + Allyl Alcohol Diethyl Methylmalonate

Reaction in Autoclave with HsPOa4 (165-185°C)

Enolate Formation (LDA/n-BuLi)

Neutralization with NaHCOs Alkylation

Fractional Distillation

Workup and Purification

Ethyl 2-methyl-4-pentenoate Ethyl 2-methyl-4-pentenoate

Click to download full resolution via product page

Synthesis workflows for ethyl 2-methyl-4-pentenoate.

Applications in Drug Development and Organic
Synthesis

While primarily known as a flavoring agent with a fruity, pineapple-like aroma, ethyl 2-methyl-
4-pentenoate also serves as a versatile building block in organic synthesis. Its potential as a

precursor for anti-inflammatory and analgesic medications has been noted, although specific,

publicly documented synthetic pathways to approved drugs are not readily available.
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A notable application in a context relevant to drug discovery is its use as a reactant in the Heck
coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a
cornerstone of modern organic synthesis, widely used in the construction of complex molecular
architectures, including pharmacologically active compounds.

Heck Coupling Reaction with Ethyl 2-methyl-4-
pentenoate

In a study focused on the development of N-Methyl-D-Aspartate (NMDA) receptor modulators,
ethyl 2-methyl-4-pentenoate was used in a Heck coupling reaction with a triflate derivative.[5]

Experimental Protocol:

e Reactants: A triflate (e.g., an aromatic triflate), ethyl 2-methyl-4-pentenoate, a palladium
catalyst (e.g., palladium acetate), a phosphine ligand (e.qg., tri-o-tolylphosphine), and a base
(e.g., triethylamine).

» Procedure: The reactants are combined in a suitable solvent and heated to effect the
coupling reaction. The product, a more complex molecule incorporating the pentenoate
structure, is then isolated and purified by flash chromatography.

This reaction demonstrates the utility of ethyl 2-methyl-4-pentenoate in creating substituted
alkenes, which are common motifs in drug candidates.
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Heck Coupling Reaction

Reaction Scheme Significance
Aromatic Triflate Ethyl 2-methyl-4-pentenoate Forms C-C bond
Pd Catalyst, Ligand, Base Introduces functionalized side chain
Coupled Product Access to complex scaffolds

'

Application in medicinal chemistry

Click to download full resolution via product page

Logical relationship in the Heck coupling reaction.

Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the direct interaction of
ethyl 2-methyl-4-pentenoate or its immediate derivatives with specific biological signaling
pathways. While its use in the synthesis of NMDA receptor modulators has been documented,
the final active compounds are significantly different in structure. Therefore, a diagram of a
specific signaling pathway directly modulated by ethyl 2-methyl-4-pentenoate cannot be
provided at this time. Further research is needed to elucidate any direct pharmacological
effects of this compound.

Conclusion

Ethyl 2-methyl-4-pentenoate is a well-characterized compound with established
physicochemical and spectroscopic properties. Detailed synthetic protocols are available,
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making it an accessible building block for researchers. While its primary application has been in
the flavor industry, its utility in advanced organic synthesis, such as the Heck coupling reaction,
highlights its potential for the construction of complex molecules relevant to drug discovery.
Further investigations are warranted to explore its full potential as a precursor for novel
therapeutic agents and to understand its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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